N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

PDE4B selectivity isoform profiling emesis liability

N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1421509-08-1) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class, originally disclosed by Pfizer as a selective inhibitor of phosphodiesterase 4B (PDE4B). This compound is part of a chemotype designed to exploit the therapeutic potential of cAMP elevation in central nervous system, metabolic, and inflammatory diseases.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1421509-08-1
Cat. No. B2611608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
CAS1421509-08-1
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C(=O)NCC3=CC=CC=N3)OC1
InChIInChI=1S/C13H14N4O2/c18-13(15-9-10-4-1-2-5-14-10)11-8-12-17(16-11)6-3-7-19-12/h1-2,4-5,8H,3,6-7,9H2,(H,15,18)
InChIKeyNBEJPZIOZYAQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1421509-08-1): PDE4B Inhibitor Procurement Guide


N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1421509-08-1) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class, originally disclosed by Pfizer as a selective inhibitor of phosphodiesterase 4B (PDE4B) [1]. This compound is part of a chemotype designed to exploit the therapeutic potential of cAMP elevation in central nervous system, metabolic, and inflammatory diseases [2].

Why N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Cannot Be Substituted with Other PDE4 Inhibitors


PDE4 inhibitors exhibit highly isoform-dependent effects; pan-PDE4 inhibition is notoriously associated with emetic and gastrointestinal side effects that have limited the therapeutic window of earlier agents like rolipram [1]. The pyrazolo[5,1-b][1,3]oxazine carboxamide scaffold of this compound was specifically engineered to achieve preferential binding to the PDE4B isoform over PDE4D, a selectivity profile thought to preserve efficacy while reducing the emetogenic liability inherent to PDE4D inhibition [2]. Therefore, replacing this compound with a generic PDE4 inhibitor (e.g., rolipram or apremilast) would alter the PDE4 isoform selectivity ratio and likely compromise the therapeutic index.

Quantitative Differentiation Evidence for N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide


PDE4B vs. PDE4D Isoform Selectivity: A Key Differentiator Over Pan-PDE4 Inhibitors

The pyrazolo[5,1-b][1,3]oxazine-2-carboxamide chemotype, to which the target compound belongs, is described in the Pfizer patent as possessing 'binding affinity for the PDE4B isoform' with selectivity over PDE4D [1]. While exact IC₅₀ values for this specific compound are not publicly disclosed in the accessible patent documents, class-level data in Table 5 of the patent indicate that representative analogs achieve PDE4B IC₅₀ values in the low nanomolar range (e.g., <100 nM) while exhibiting 10- to >100-fold selectivity over PDE4D [2]. This contrasts with the pan-PDE4 inhibitor rolipram, which inhibits PDE4B and PDE4D with roughly equal potency (IC₅₀ ~1 µM for both) [3].

PDE4B selectivity isoform profiling emesis liability

Structural Novelty: Pyrazolo[5,1-b][1,3]oxazine Core Confers Favorable CNS Drug-Like Properties

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold represents a rigidified, conformationally constrained heterocyclic core distinct from the catechol ether motif of rolipram or the phthalimide scaffold of apremilast [1]. The target compound's molecular weight (258.28 g/mol) and hydrogen-bond donor/acceptor profile (4 HBA, 1 HBD) place it within favorable CNS drug-like chemical space, as defined by multiparameter optimization scores [2]. In contrast, apremilast (MW 460.5) exceeds typical CNS desirability thresholds, and rolipram (MW 275.3) possesses a flexible structure associated with broader off-target activity [3].

CNS drug design physicochemical properties blood-brain barrier

Therapeutic Indication Scope: CNS, Metabolic, and Autoimmune Disease Coverage Beyond Psoriasis

The Pfizer patent application explicitly claims utility of this chemotype for treating schizophrenia, depression, anxiety, Alzheimer's disease, Parkinson's disease, multiple sclerosis, amyotrophic lateral sclerosis, COPD, and allergic rhinitis, among others [1]. This contrasts with apremilast, which is approved only for psoriasis and psoriatic arthritis, and rolipram, whose clinical development was halted due to emesis [2]. The broad CNS and metabolic indication scope is predicated on the PDE4B-selective mechanism, which avoids the gastrointestinal side effects that truncated rolipram's utility [3].

indication breadth CNS disorders metabolic disease autoimmune

Optimal Application Scenarios for N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Based on Demonstrated Differentiation


CNS Disease Preclinical Models Requiring PDE4B-Selective Target Engagement Without Emetic Confounds

Based on the class-level selectivity evidence for the pyrazolo[5,1-b][1,3]oxazine-2-carboxamide chemotype, this compound is suited for in vivo CNS efficacy studies (e.g., rodent models of schizophrenia, depression, or Alzheimer's disease) where PDE4D-driven emesis must be avoided to obtain interpretable behavioral readouts [1]. The favorable CNS drug-like properties support brain penetration, while the PDE4B selectivity profile reduces the risk of nausea-induced confounds that plagued rolipram studies.

Isoform-Selective Chemical Probe for Dissecting PDE4B vs. PDE4D Signaling Pathways

The differential PDE4B selectivity of this chemotype, inferred from patent data, makes it a valuable chemical probe for cell-based assays designed to disentangle PDE4B-specific cAMP signaling from PDE4D-mediated effects [2]. This is critical for target validation studies in immunology and neurobiology, where the functional roles of PDE4 isoforms remain incompletely understood.

Lead Optimization Benchmarking in PDE4B Drug Discovery Programs

Medicinal chemistry teams pursuing novel PDE4B inhibitors can use this compound as a reference standard for benchmarking new chemical series. Its rigid pyrazolo[5,1-b][1,3]oxazine core, favorable ligand efficiency, and documented synthetic accessibility provide a comparator for assessing the competitive landscape and establishing SAR around the carboxamide moiety [1].

Quote Request

Request a Quote for N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.